IMPDH1 vs. IMPDH2 Selectivity Profiling
The compound displays a moderate preference for IMPDH1 over IMPDH2 when evaluated with the natural substrate IMP. Under identical assay conditions, the Ki for IMPDH1 is 580 nM, while the Ki for IMPDH2 is 1,100 nM, yielding an approximately 1.9-fold selectivity for the type 1 isozyme [1]. This contrasts with many non-selective IMPDH inhibitors that exhibit similar potency across both isoforms, offering researchers a starting scaffold for developing IMPDH1-biased tool compounds.
| Evidence Dimension | Selectivity ratio (IMPDH1 Ki / IMPDH2 Ki) against IMP substrate |
|---|---|
| Target Compound Data | IMPDH1 Ki = 580 nM; IMPDH2 Ki = 1,100 nM |
| Comparator Or Baseline | Theoretical non-selective baseline: ratio = 1.0; many pan-IMPDH inhibitors show <1.5-fold selectivity |
| Quantified Difference | 1.9-fold selectivity for IMPDH1 over IMPDH2 |
| Conditions | Inhibition of recombinant human IMPDH using IMP as substrate; values curated by University of Camerino and deposited in ChEMBL/BindingDB [1] |
Why This Matters
Isozyme selectivity is critical for dissecting the distinct biological roles of IMPDH1 and IMPDH2, particularly in cancer versus immunosuppression contexts, and this compound provides a measurable starting point for optimization.
- [1] BindingDB. (2012). BDBM50369347 (CHEMBL605452) – Affinity Data for Inosine-5′-monophosphate dehydrogenase 1 & 2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369347 View Source
